N~2~-(1-BENZYL-1H-PYRAZOL-4-YL)-5-METHYL-2-FURAMIDE
Overview
Description
N~2~-(1-BENZYL-1H-PYRAZOL-4-YL)-5-METHYL-2-FURAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring, a methyl group on the furan ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-BENZYL-1H-PYRAZOL-4-YL)-5-METHYL-2-FURAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Benzylation: The nitrogen atom of the pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor such as a 2,3-dihydroxybutanal.
Amidation: The final step involves the formation of the amide bond by reacting the benzylated pyrazole with a suitable acylating agent like acetic anhydride or an acid chloride.
Industrial Production Methods
Industrial production of N2-(1-BENZYL-1H-PYRAZOL-4-YL)-5-METHYL-2-FURAMIDE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-BENZYL-1H-PYRAZOL-4-YL)-5-METHYL-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-(1-BENZYL-1H-PYRAZOL-4-YL)-5-METHYL-2-FURAMIDE has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(1-BENZYL-1H-PYRAZOL-4-YL)-5-METHYL-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
N~2~-(1-BENZYL-1H-PYRAZOL-4-YL)-5-METHYL-2-FURAMIDE can be compared with other similar compounds, such as:
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide: This compound also contains a benzyl-pyrazole moiety but differs in the presence of an adamantane group instead of a furan ring.
1,1-dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas: These compounds contain structural elements of known antioxidants and glutamate receptor modulators, highlighting their dual mode of biological action.
The uniqueness of N2-(1-BENZYL-1H-PYRAZOL-4-YL)-5-METHYL-2-FURAMIDE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-7-8-15(21-12)16(20)18-14-9-17-19(11-14)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYMEHKCMPUTLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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